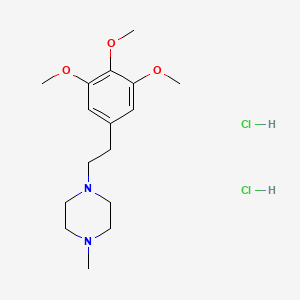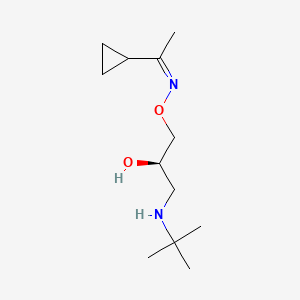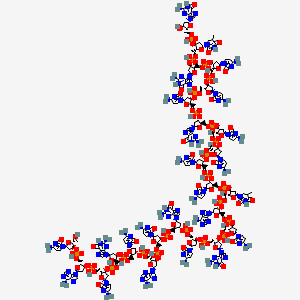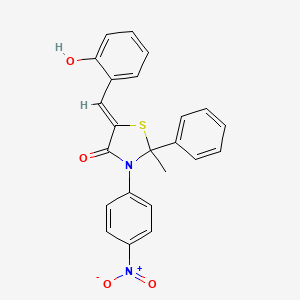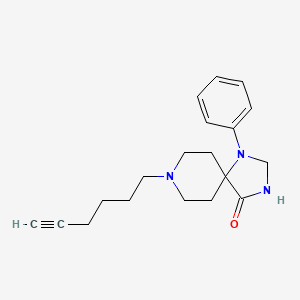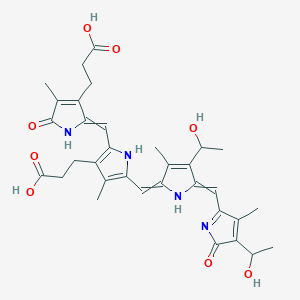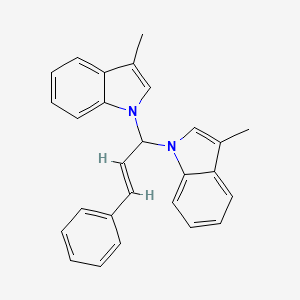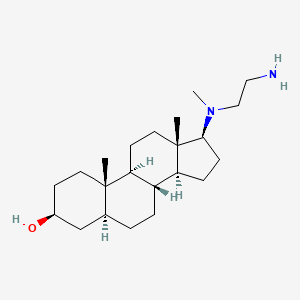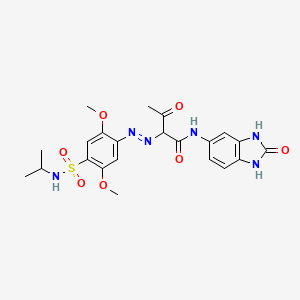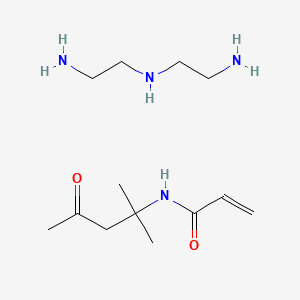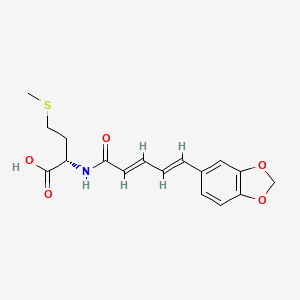
3-Hydroxybenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybenzidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of benzidine, characterized by the presence of a hydroxyl group at the third position of the benzidine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzidine, which is then followed by a diazotization reaction and subsequent reduction to yield this compound . The reaction conditions typically involve the use of reducing agents such as sodium dithionite or iron powder under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a catalyst like palladium on carbon to reduce nitrobenzidine derivatives to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxybenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzidine derivatives.
Applications De Recherche Scientifique
3-Hydroxybenzidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds
Mécanisme D'action
The mechanism by which 3-Hydroxybenzidine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutagenic effects. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Benzidine: Lacks the hydroxyl group present in 3-Hydroxybenzidine.
3,3’-Dichlorobenzidine: Contains chlorine atoms instead of a hydroxyl group.
4-Aminobiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3366-54-9 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-amino-5-(4-aminophenyl)phenol |
InChI |
InChI=1S/C12H12N2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,13-14H2 |
Clé InChI |
CSXIQWQKAJYFAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


